1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a phenyl group. The Boc group is commonly used as a protecting group in organic synthesis to temporarily mask reactive amine groups, allowing for selective reactions to occur at other sites in the molecule .
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is widely used in organic synthesis for the protection of amino groups . This suggests that the compound may interact with proteins or enzymes that recognize or process amino groups.
Mode of Action
The compound’s mode of action is primarily through its Boc group. The Boc group serves as a protective group for amino acids and peptides during synthesis . It shields the amino group from unwanted reactions, and can be selectively removed (deprotected) when no longer needed . The deprotection process usually involves the use of an acid, such as trifluoroacetic acid (TFA), and can occur under room temperature conditions .
Biochemical Pathways
The compound’s involvement in biochemical pathways is largely related to its role in the synthesis of other compounds. The Boc group’s ability to protect amino groups can influence the synthesis of peptides and other complex organic molecules . .
Result of Action
The primary result of the compound’s action is the successful protection of amino groups during the synthesis of peptides and other complex organic molecules . This can facilitate the production of these molecules with a high degree of precision and efficiency.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the process of deprotecting the Boc group is typically carried out in an acidic environment . Additionally, factors such as temperature and solvent can also affect the compound’s stability and reactivity .
Biochemical Analysis
Biochemical Properties
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid plays a crucial role in biochemical reactions, primarily as a protecting group for amines. This compound interacts with various enzymes and proteins, facilitating the protection of amino groups during synthetic processes. The interaction with enzymes such as di-tert-butyl dicarbonate and bases like sodium hydroxide allows for the formation of stable carbamate derivatives. These interactions are essential for the selective protection and deprotection of functional groups in complex organic molecules .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling by interacting with specific receptors or enzymes, thereby influencing various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of stable carbamate derivatives, which protect amino groups from unwanted reactions. This protection is achieved through the interaction with di-tert-butyl dicarbonate and bases like sodium hydroxide. The compound also undergoes deprotection under acidic conditions, such as with trifluoroacetic acid, leading to the release of the free amine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the compound may degrade, leading to a decrease in its protective efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively protects amino groups without causing significant adverse effects. At higher doses, toxic effects may be observed, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as di-tert-butyl dicarbonate and bases like sodium hydroxide to form stable carbamate derivatives. These interactions influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in these pathways underscores its importance in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution is influenced by factors such as its chemical structure, the presence of transporters, and the cellular environment .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its protective role in biochemical reactions, ensuring that amino groups are shielded from unwanted interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Boc deprotection is typically carried out using TFA in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl group.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: The removal of the Boc group yields the free amine.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid can be compared with other Boc-protected amines and similar compounds:
1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic acid: Similar structure but lacks the phenyl group.
1-(Tert-butoxycarbonyl)-4-phenylpiperidine: Similar structure but lacks the carboxylic acid group.
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxamide: Similar structure but has an amide group instead of a carboxylic acid.
The uniqueness of this compound lies in its combination of the Boc-protected amine, phenyl group, and carboxylic acid, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYGDJLPGZOFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662856 | |
Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261777-31-5 | |
Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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